![molecular formula C42H24 B15250559 Dibenzo[f,j]phenanthro[9,10-s]picene CAS No. 190-23-8](/img/structure/B15250559.png)
Dibenzo[f,j]phenanthro[9,10-s]picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[f,j]phenanthro[9,10-s]picene is a polycyclic aromatic hydrocarbon with the molecular formula C42H24 and a molecular weight of 528.64 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[f,j]phenanthro[9,10-s]picene typically involves the cyclodehydrogenation of suitable precursors. One common method includes the vacuum pyrolysis of phenanthrene-9,10-dicarboxylic anhydride . This process requires high temperatures and controlled conditions to ensure the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis and industrial chemistry may pave the way for more efficient production techniques in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[f,j]phenanthro[9,10-s]picene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Dibenzo[f,j]phenanthro[9,10-s]picene has several scientific research applications:
Biology: Research into its interactions with biological molecules can provide insights into the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Although not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
Industry: Its unique properties make it a candidate for use in organic electronics and materials science.
Mécanisme D'action
The mechanism of action of Dibenzo[f,j]phenanthro[9,10-s]picene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound and influence its reactivity in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexabenzotriphenylene: This compound shares a similar polycyclic structure and is often studied alongside Dibenzo[f,j]phenanthro[9,10-s]picene.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon that serves as a precursor in the synthesis of more complex structures like this compound.
Uniqueness
This compound is unique due to its extended aromatic system, which imparts distinct electronic properties and reactivity compared to simpler polycyclic aromatic hydrocarbons. Its complex structure also makes it a valuable model for studying the behavior of large aromatic systems in various scientific contexts .
Propriétés
Numéro CAS |
190-23-8 |
|---|---|
Formule moléculaire |
C42H24 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
decacyclo[28.12.0.02,15.03,8.09,14.016,29.017,22.023,28.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41-henicosaene |
InChI |
InChI=1S/C42H24/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-37(31)39-33-21-9-3-15-27(33)28-16-5-11-23-35(28)41(39)42-36-24-12-6-18-30(36)29-17-4-10-22-34(29)40(38)42/h1-24H |
Clé InChI |
YJPAVAGSCBGPCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C5C6=CC=CC=C6C7=CC=CC=C7C5=C8C9=CC=CC=C9C1=CC=CC=C1C8=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
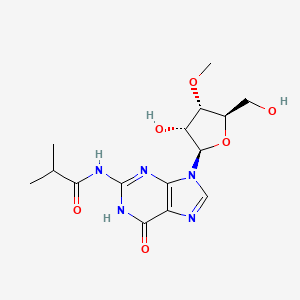
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
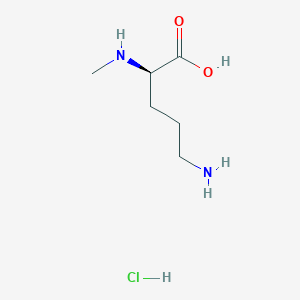
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
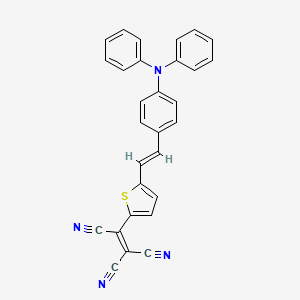
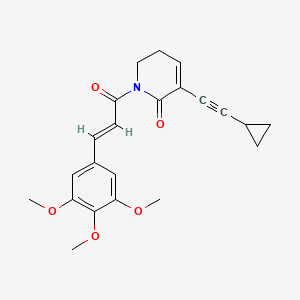

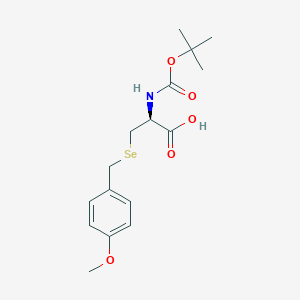
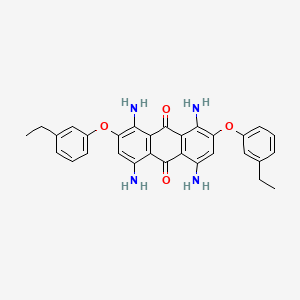
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
